molecular formula C17H14BrNO2 B5847541 3-(3-bromophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile

3-(3-bromophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile

Cat. No. B5847541
M. Wt: 344.2 g/mol
InChI Key: ZQBBLGGXTYFJIS-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-bromophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile is a chemical compound that belongs to the class of acrylonitriles. It is an important compound in the field of medicinal chemistry and drug discovery. The compound has attracted significant attention from researchers due to its potential therapeutic applications.

Scientific Research Applications

3-(3-bromophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile has various scientific research applications. It has been studied for its potential anticancer activity. The compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential antifungal activity. The compound has been found to inhibit the growth of several fungal strains. Additionally, the compound has been studied for its potential anti-inflammatory and antioxidant activities.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. The compound has also been found to induce apoptosis in cancer cells. The mechanism of action for the antifungal, anti-inflammatory, and antioxidant activities of the compound is not well understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-bromophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile have been studied in vitro and in vivo. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth of fungal strains. In addition, the compound has been found to exhibit anti-inflammatory and antioxidant activities. However, further studies are needed to fully understand the biochemical and physiological effects of the compound.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-bromophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile in lab experiments are its potential anticancer, antifungal, anti-inflammatory, and antioxidant activities. The compound is also relatively easy to synthesize. However, the limitations of using the compound in lab experiments are its potential toxicity and lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the study of 3-(3-bromophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile. One direction is to further investigate the mechanism of action of the compound. Another direction is to study the potential of the compound as a lead compound for the development of new anticancer, antifungal, anti-inflammatory, and antioxidant drugs. Additionally, further studies are needed to fully understand the biochemical and physiological effects of the compound.

Synthesis Methods

The synthesis of 3-(3-bromophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile involves the reaction of 3-bromo-2-chloroaniline with 3,4-dimethoxybenzaldehyde in the presence of potassium carbonate. The reaction is carried out in anhydrous ethanol at reflux temperature for several hours. The resulting product is purified by recrystallization from ethanol to obtain the pure compound.

properties

IUPAC Name

(Z)-3-(3-bromophenyl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO2/c1-20-16-7-6-13(10-17(16)21-2)14(11-19)8-12-4-3-5-15(18)9-12/h3-10H,1-2H3/b14-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBBLGGXTYFJIS-RIYZIHGNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=CC2=CC(=CC=C2)Br)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C/C2=CC(=CC=C2)Br)/C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.